2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone, commonly referred to as COTC, is a compound of significant interest in medicinal chemistry due to its cytotoxic properties. This compound has been studied for its potential applications in cancer treatment, particularly as an inhibitor of glyoxalase I, an enzyme implicated in the detoxification of methylglyoxal, a byproduct of glycolysis that can induce cellular stress and contribute to cancer progression .
The synthesis of COTC typically involves multi-step organic reactions that transform simple chiral precursors into the complex structure of the target compound. A notable method includes a thirteen-step synthesis starting from (−)-quinic acid .
The molecular structure of COTC features a cyclohexene ring with three hydroxyl groups at positions 4, 5, and 6 and a crotonyloxy group attached at position 2. The specific stereochemistry is crucial for its biological activity.
COTC undergoes various chemical reactions that can be utilized for further derivatization or to explore its reactivity:
The reactivity of COTC is influenced by its functional groups and stereochemistry, allowing for selective reactions that can lead to diverse derivatives suitable for further biological testing or medicinal applications.
COTC acts primarily as an inhibitor of glyoxalase I, which plays a critical role in the detoxification pathway of methylglyoxal. By inhibiting this enzyme, COTC leads to increased levels of methylglyoxal within cells.
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: